Acetaldehyde, 2-[(triethylsilyl)oxy]-
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Overview
Description
Acetaldehyde, 2-[(triethylsilyl)oxy]-: is an organic compound with the molecular formula C8H18O2Si . It is a derivative of acetaldehyde where the hydrogen atom of the hydroxyl group is replaced by a triethylsilyl group. This modification imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde, 2-[(triethylsilyl)oxy]- typically involves the reaction of acetaldehyde with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: While specific industrial production methods for Acetaldehyde, 2-[(triethylsilyl)oxy]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetaldehyde, 2-[(triethylsilyl)oxy]- can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted acetaldehyde derivatives.
Scientific Research Applications
Chemistry: Acetaldehyde, 2-[(triethylsilyl)oxy]- is used as a protecting group for aldehydes in organic synthesis. It helps in preventing unwanted reactions at the aldehyde functional group during multi-step synthesis .
Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its ability to protect aldehyde groups makes it valuable in the preparation of complex organic molecules .
Industry: In the industrial sector, Acetaldehyde, 2-[(triethylsilyl)oxy]- is employed in the production of specialty chemicals and intermediates. It is also used in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of Acetaldehyde, 2-[(triethylsilyl)oxy]- primarily involves its role as a protecting group. The triethylsilyl group stabilizes the aldehyde, preventing it from undergoing unwanted reactions. This stabilization is achieved through the formation of a silyl ether linkage, which is resistant to many chemical reagents and conditions .
Comparison with Similar Compounds
- Acetaldehyde, 2-[(trimethylsilyl)oxy]-
- Acetaldehyde, 2-[(tert-butyldimethylsilyl)oxy]-
- Acetaldehyde, 2-[(dimethylphenylsilyl)oxy]-
Comparison: Acetaldehyde, 2-[(triethylsilyl)oxy]- is unique due to the presence of the triethylsilyl group, which provides a balance between steric hindrance and stability. Compared to trimethylsilyl and tert-butyldimethylsilyl derivatives, the triethylsilyl group offers moderate steric protection while maintaining ease of removal under mild conditions .
Properties
CAS No. |
252564-68-4 |
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Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-triethylsilyloxyacetaldehyde |
InChI |
InChI=1S/C8H18O2Si/c1-4-11(5-2,6-3)10-8-7-9/h7H,4-6,8H2,1-3H3 |
InChI Key |
GMGSAOUDDRUPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC=O |
Origin of Product |
United States |
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